5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Analysis

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid (CAS 1367987-96-9) is a heterocyclic building block consisting of a fused imidazole–1,4-oxazine bicyclic core bearing a carboxylic acid at the 1-position. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.2 Da, it is the simplest member of the imidazo[4,3-c][1,4]oxazine-1-carboxylic acid family.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13491424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1COCC2=C(N=CN21)C(=O)O
InChIInChI=1S/C7H8N2O3/c10-7(11)6-5-3-12-2-1-9(5)4-8-6/h4H,1-3H2,(H,10,11)
InChIKeyWIIFWTGAOKZUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic Acid – Core Scaffold Overview


5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid (CAS 1367987-96-9) is a heterocyclic building block consisting of a fused imidazole–1,4-oxazine bicyclic core bearing a carboxylic acid at the 1-position [1]. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.2 Da, it is the simplest member of the imidazo[4,3-c][1,4]oxazine-1-carboxylic acid family [2]. The compound is supplied at ≥95% purity by multiple vendors, including Enamine, with catalog availability from 100 mg to 5 g scales [1]. Its fragment-like physicochemical profile (LogP -1.47, polar surface area 64 Ų, Fsp³ 0.428) makes it a privileged starting point for medicinal chemistry derivatization [2].

Fragment-like profile compatible with rule-of-three screening libraries
Carboxylic acid handle for amide coupling and esterification diversification
Unsubstituted imidazooxazine core as universal SAR entry point for kinase and anti-infective targets

Why Generic Substitution Is Not Supported


In-class imidazooxazine-1-carboxylic acids bearing substituents at the 3- or 6-positions (e.g., 3-phenyl, 3-bromo, 6-(4-methoxyphenyl) derivatives) exhibit substantially altered physicochemical property vectors—including logP shifts exceeding 2 log units and molecular weight increases of 45–63%—that preclude direct interchangeability in structure-activity relationship (SAR) campaigns . The unsubstituted core is the sole member of this scaffold family that provides a fragment-like starting point (MW < 200 Da, LogP < 0) compatible with fragment-based drug discovery (FBDD) library criteria, while retaining the carboxylic acid handle for amide coupling and esterification [1]. Furthermore, the imidazo[4,3-c][1,4]oxazine ring system has been specifically claimed as the core pharmacophore in the Taiho Pharmaceutical AKT inhibitor patent family (US 8,772,283), where substitution patterns are non-trivially related to kinase selectivity [2].

Physicochemical property mismatch
3- or 6-substituted analogs shift LogP by >2 units and increase MW by 45–63%, precluding fragment-based library interchangeability.
Fragment-space exclusion
Only the unsubstituted core meets MW
Kinase selectivity context dependence
Patent-exemplified AKT inhibitor substitution patterns are non-trivially linked to selectivity; pre-substituted cores cannot be diversified without de novo synthesis.

Quantitative Differentiation versus Closest Analogs


Fragment-Like Physicochemical Profile vs. 3-Phenyl and 6-(4-Methoxyphenyl) Derivatives

The target compound is the only member of the imidazo[4,3-c][1,4]oxazine-1-carboxylic acid series that satisfies the 'rule of three' criteria for fragment-based screening (MW < 300, LogP ≤ 3). Its LogP of -1.47 represents a 2.05 log unit decrease in lipophilicity relative to the 6-(4-methoxyphenyl) analog (LogP 0.58) [1]. This hydrophilic shift translates to markedly different solubility and permeability profiles that cannot be replicated by substituted analogs without additional structural modifications [2].

Lipophilicity (LogP)
Head-to-head
Target LogP = -1.47
6-(4-MeO-Ph) analog LogP = 0.58
ΔLogP = -2.05
Large hydrophilicity shift alters permeability context; supports fragment library selection
Computed values; >2 log unit difference indicates non-interchangeable solubility profiles
Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Analysis

Molecular Weight Advantage in Lead-Likeness

At 168.2 Da, the target compound is 76 Da lighter than the 3-phenyl analog (244.2 Da) and 106 Da lighter than the 6-(4-methoxyphenyl) derivative (274.3 Da) [1]. This 31–39% reduction in molecular weight places the target compound squarely within fragment space (MW < 250), whereas both comparators exceed typical fragment library thresholds .

Molecular Weight
Head-to-head
Target: 168.2 Da
3-Ph analog: 244.2 Da
6-(4-MeO-Ph) analog: 274.3 Da
Δ: -31% / -39%
Only target qualifies as fragment (MW
Vendor-reported MW; fragment thresholds widely used in screening cascade design
Procurement Cost
Head-to-head
Target: ~$1,357/g (95%)
3-Ph analog: ~€14,560/g (~$15,900/g)
>10× cost difference
Supports budget-efficient SAR exploration; enables larger derivative libraries
Pricing from ChemSpace/CymitQuimica; subject to change
AKT Inhibitor Scaffold
Class-level
Patent US 8,772,283 claims imidazooxazine core; exemplified compound AKT2 IC₅₀ = 0.48 nM
Unsubstituted scaffold enables full SAR exploration of claimed kinase chemical space
Patent-derived evidence; target compound is building block, not active inhibitor
Pks13 Inhibitor Template
Class-level
Lead docking scores: -7.63 / -7.62 kcal/mol; QSAR R² = 0.7406, CCCext = 0.9252
Scaffold supports rational anti-TB lead generation guided by validated QSAR model
In silico study; core scaffold is synthetic entry point, not a direct inhibitor
Predicted pKa
Class-level
Target: pKa >4.0 (est.)
3-Br analog: pKa = 3.66 ± 0.20
ΔpKa ~0.5–1.0 units
Ionization state shift may impact solubility-pH profiles and salt selection in preformulation
Predicted values; experimental confirmation recommended
Lead-Likeness Fragment Screening Libraries Medicinal Chemistry Triage

Procurement Cost Efficiency vs. 3-Phenyl Derivative

The target compound is available at $1,357 per gram (Enamine, 95% purity) [1], whereas the 3-phenyl analog costs €14,560 per gram (Biosynth/CymitQuimica, 95% purity), representing a >10-fold cost premium for the substituted analog on a per-gram basis .

Procurement Cost
Head-to-head
Target: ~$1,357/g (95%)
3-Ph analog: ~€14,560/g (~$15,900/g)
>10× cost difference
Supports budget-efficient SAR exploration; enables larger derivative libraries
Pricing from ChemSpace/CymitQuimica; subject to change
Procurement Economics Medicinal Chemistry Budgeting Building Block Sourcing

Unsubstituted Core as AKT Kinase Inhibitor Starting Point

The imidazo[4,3-c][1,4]oxazine ring system is the core pharmacophore claimed in Taiho Pharmaceutical's US patent 8,772,283, which discloses compounds with AKT1 and AKT2 kinase inhibitory activity [1]. The patent exemplifies that variations at positions corresponding to the 1-carboxylic acid, 3-, and 6-positions of the scaffold modulate both AKT inhibitory potency and selectivity. A representative compound from this patent series demonstrated an IC₅₀ of 0.48 nM against AKT2 (RAC-beta serine/threonine-protein kinase) [2]. The unsubstituted carboxylic acid building block serves as the universal synthetic entry point for accessing the full diversity space claimed in this patent family, which any substituted analog precludes without deconstruction and re-synthesis [3].

AKT Inhibitor Scaffold
Class-level
Patent US 8,772,283 claims imidazooxazine core; exemplified compound AKT2 IC₅₀ = 0.48 nM
Unsubstituted scaffold enables full SAR exploration of claimed kinase chemical space
Patent-derived evidence; target compound is building block, not active inhibitor
AKT Kinase Inhibition Antitumor Drug Discovery Patent Scaffold Analysis

Imidazooxazine Scaffold as PKS13 Inhibitor Lead

Imidazooxazine derivatives have been computationally and experimentally validated as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis [1]. In a 2024 study, two imidazooxazine leads (molecules 1 and 3) exhibited minimum binding energy conformations of -7.63 and -7.62 kcal/mol against the Pks13 thioesterase domain, with molecular dynamics simulations confirming stable ligand-target interactions over 100 ns trajectories (RMSD stabilization at 3–3.5 Å for molecule 1) [2]. QSAR modeling (R² = 0.7406, Q²LOO = 0.6569, CCCext = 0.9252) identified key structural descriptors (AlogP, ATSc4, mindssC, MDEC23) that correlate with inhibitory activity, providing a predictive framework for designing novel analogs from the unsubstituted core [3].

Pks13 Inhibitor Template
Class-level
Lead docking scores: -7.63 / -7.62 kcal/mol; QSAR R² = 0.7406, CCCext = 0.9252
Scaffold supports rational anti-TB lead generation guided by validated QSAR model
In silico study; core scaffold is synthetic entry point, not a direct inhibitor
Polyketide Synthase 13 Inhibition Antitubercular Drug Discovery Molecular Docking

Predicted pKa Differentiation from 3-Bromo Analog

The predicted pKa of the carboxylic acid group in the target compound is expected to be lower (more acidic) than that of the 3-bromo analog (predicted pKa = 3.66 ± 0.20) [1], due to the electron-withdrawing effect of the bromine substituent at the 3-position. The absence of a halogen substituent on the target compound results in a higher predicted pKa, yielding a different ionization state at physiologically relevant pH values and altering solubility-pH profiles [2].

Predicted pKa
Class-level
Target: pKa >4.0 (est.)
3-Br analog: pKa = 3.66 ± 0.20
ΔpKa ~0.5–1.0 units
Ionization state shift may impact solubility-pH profiles and salt selection in preformulation
Predicted values; experimental confirmation recommended
Ionization Constant Prediction Salt Selection Preformulation Development

Evidence-Backed Application Scenarios


Fragment-Based Library Inclusion for AKT and PKS13 Targets

With MW 168 Da and LogP -1.47, the compound meets all 'rule of three' criteria for fragment library inclusion [1]. Its unsubstituted imidazooxazine core is the pharmacophore claimed in US 8,772,283 for AKT inhibition (exemplified IC₅₀ = 0.48 nM against AKT2) [2], and the scaffold has been computationally validated as a Pks13 inhibitor template (docking scores -7.63 kcal/mol; QSAR model R² = 0.7406, CCCext = 0.9252) . Investigators can acquire the fragment at $1,357/g and perform systematic fragment growing at positions 3 and 6 to map SAR against dual oncology and anti-tubercular targets.

Cost-Efficient Core Scaffold for Parallel SAR

At $1,357/g, the target compound is >10-fold less expensive than the 3-phenyl analog (€14,560/g) [1]. A medicinal chemistry team synthesizing 50 derivatives via amide coupling or C–H functionalization at the carboxylic acid handle would spend ~$1,357 on the core scaffold, compared to >$15,000 for the pre-substituted 3-phenyl analog—before accounting for additional deprotection or functional group interconversion steps. The 95% purity specification from Enamine (validated by multiple independent suppliers on ChemSpace) ensures batch-to-batch consistency for reproducible SAR [2].

Ionization and Salt Form Screening

The predicted pKa difference between the target compound and its 3-bromo analog (predicted pKa 3.66 ± 0.20) [1] provides a rational basis for salt form selection during preformulation. The target compound's higher predicted pKa (expected to be >4.0 in the absence of the electron-withdrawing bromine) yields a different counterion compatibility profile, with distinct solubility-pH behavior that can be exploited to optimize dissolution rate without resorting to more lipophilic, higher-MW analogs [2].

QSAR-Driven Anti-Tubercular Lead Optimization Template

The published QSAR equation (R² = 0.7406, Q²LOO = 0.6569, CCCext = 0.9252) identifies AlogP, ATSc4, mindssC, and MDEC23 as the key descriptors governing Pks13 inhibitory activity within the imidazooxazine class [1]. The unsubstituted scaffold allows computational chemists to systematically vary substituents at positions 3 and 6, compute descriptor values, and predict activity using the validated model before committing to synthesis—a workflow that is precluded by starting from any pre-substituted analog where one or both diversity vectors are already occupied [2].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Fragment-like MW and LogP profile
Rule-of-three compliance and scaffold derivatizability
Parallel SAR synthesis
Cost-effective unsubstituted core
Budget feasibility and batch-to-batch consistency
Preformulation salt selection
pKa differentiation from halogenated analogs
Solubility-pH profile and counterion compatibility
QSAR-guided lead optimization
Unsubstituted scaffold for descriptor variation
Predictive model validation and diversity exploration
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